molecular formula C10H6N2O4 B6595378 1,2-Dinitronaphthalene CAS No. 24934-47-2

1,2-Dinitronaphthalene

Cat. No. B6595378
Key on ui cas rn: 24934-47-2
M. Wt: 218.17 g/mol
InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
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Patent
US06737554B2

Procedure details

DE-OS-24 53 529 describes the production of dinitronaphthalenes by nitration of naphthalene or 1-nitronaphthalene with nitric acid in an organic solvent, e.g., dichloroethane, with the azeotropic removal of the water of reaction. This process yields dinitronaphthalene in high yields, but without influencing the isomer ratio.
[Compound]
Name
dinitronaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=CC=1.[N+:11]([C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1)([O-:13])=[O:12].[N+:24]([O-])([OH:26])=[O:25].ClC(Cl)C>>[N+:24]([C:15]1[CH:16]=[CH:17][C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:14]=1[N+:11]([O-:13])=[O:12])([O-:26])=[O:25]

Inputs

Step One
Name
dinitronaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the azeotropic removal of the water of reaction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06737554B2

Procedure details

DE-OS-24 53 529 describes the production of dinitronaphthalenes by nitration of naphthalene or 1-nitronaphthalene with nitric acid in an organic solvent, e.g., dichloroethane, with the azeotropic removal of the water of reaction. This process yields dinitronaphthalene in high yields, but without influencing the isomer ratio.
[Compound]
Name
dinitronaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=CC=1.[N+:11]([C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1)([O-:13])=[O:12].[N+:24]([O-])([OH:26])=[O:25].ClC(Cl)C>>[N+:24]([C:15]1[CH:16]=[CH:17][C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:14]=1[N+:11]([O-:13])=[O:12])([O-:26])=[O:25]

Inputs

Step One
Name
dinitronaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with the azeotropic removal of the water of reaction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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